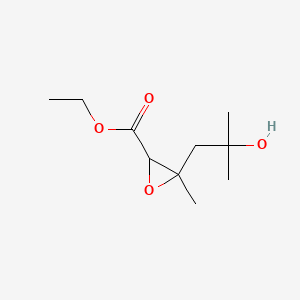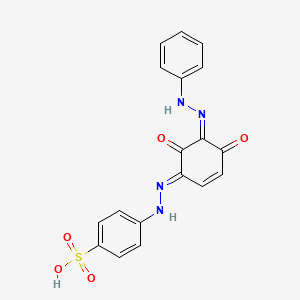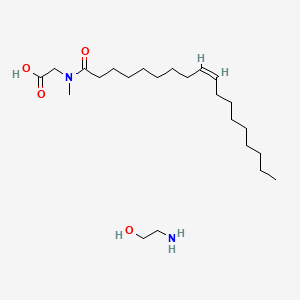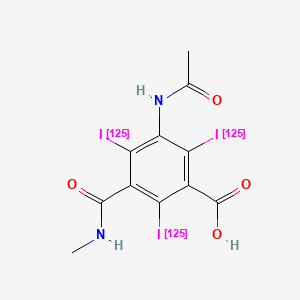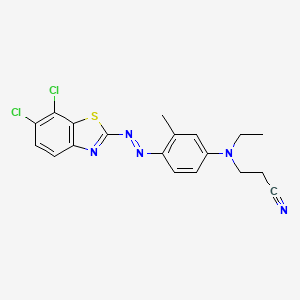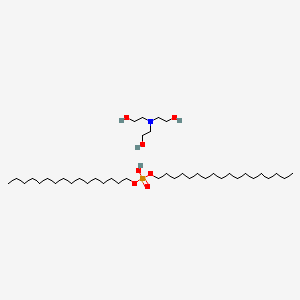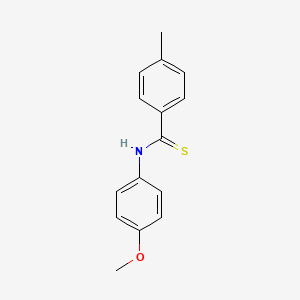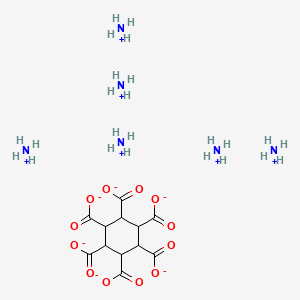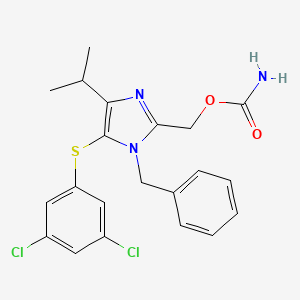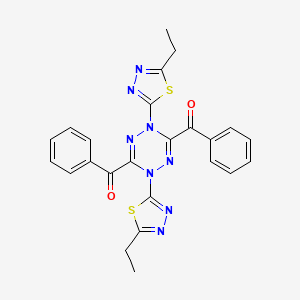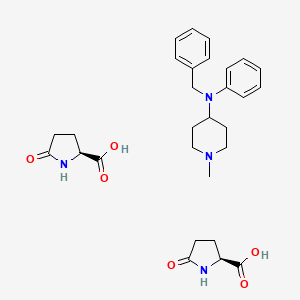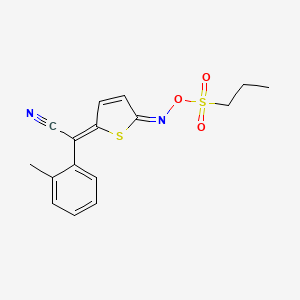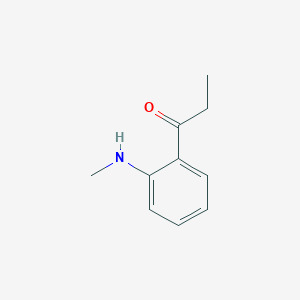
O-(N-Methylamino)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(N-Methylamino)propiophenone is an organic compound with the molecular formula C10H13NO It is a derivative of propiophenone, where the phenyl ring is substituted with a methylamino group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(N-Methylamino)propiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone to yield alpha-bromopropiophenone, which is then reacted with methylamine to produce this compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. Propiophenone or bromopropiophenone is used as the starting material, and the reaction with methylamine is conducted in a controlled environment to ensure high yield and purity . The final product is usually obtained through crystallization and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
O-(N-Methylamino)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
O-(N-Methylamino)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of O-(N-Methylamino)propiophenone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mephedrone: Another synthetic cathinone, it has a similar structure but with additional substituents on the phenyl ring.
N-Methylamino-propiophenone: A direct derivative, it shares the core structure but differs in the position and type of substituents.
Uniqueness
O-(N-Methylamino)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65037-44-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[2-(methylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3 |
Clé InChI |
NGNHGKZBLXYQBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


